Nelfinavir mesylate hydrate
Description
Historical Context of Nelfinavir (B1663628) Discovery and Development within HIV Protease Inhibitor Research
The discovery of nelfinavir is rooted in the urgent need for effective treatments against the human immunodeficiency virus (HIV) in the late 20th century. Following the identification of HIV as the causative agent of AIDS, research efforts were heavily focused on targeting viral enzymes essential for its replication. One of the most critical targets was the HIV protease, an enzyme responsible for cleaving viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. wikipedia.orgspandidos-publications.com
The development of protease inhibitors (PIs) marked a turning point in HIV therapy. The first PI, saquinavir (B1662171), was approved in 1995, followed swiftly by ritonavir (B1064) and indinavir (B1671876) in 1996. wikipedia.org Nelfinavir, developed by Agouron Pharmaceuticals, was approved by the US Food and Drug Administration (FDA) in March 1997. wikipedia.orgspandidos-publications.com It was distinguished as a nonpeptidic protease inhibitor, a feature that contributed to its oral bioavailability. wikipedia.orgacs.org The design of nelfinavir was a result of iterative, structure-based drug design, utilizing X-ray crystallography of the HIV-1 protease to optimize inhibitor binding. wikipedia.orgacs.org Its unique structure includes a novel 2-methyl-3-hydroxybenzamide group. wikipedia.org Nelfinavir proved to be a potent inhibitor of both HIV-1 and HIV-2 proteases. wikipedia.orgspandidos-publications.com
Nelfinavir Mesylate Hydrate (B1144303): Significance in Preclinical and Mechanistic Studies
The significance of nelfinavir mesylate hydrate in preclinical research extends far beyond its initial application in HIV. A pivotal discovery was its potent anticancer activity, first demonstrated in a landmark 2007 study by Gills et al. mdpi.comencyclopedia.pub This opened a new chapter for nelfinavir, positioning it as a lead compound for drug repurposing in oncology. mdpi.comencyclopedia.pub
Preclinical studies have revealed that nelfinavir exerts its anticancer effects through multiple mechanisms. A primary area of investigation has been its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers. plos.orgoncotarget.com This inhibition is thought to be a key contributor to its antitumor properties. encyclopedia.pubplos.org Furthermore, nelfinavir has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to cancer cell death (apoptosis). wikipedia.orgmdpi.comhaematologica.org Other identified mechanisms include the induction of autophagy, inhibition of the proteasome, and the generation of reactive oxygen species (ROS) in cancer cells. mdpi.complos.org
The compound's ability to target multiple cellular pathways makes it a subject of great interest for understanding the complex biology of cancer and for developing novel therapeutic strategies. plos.orgaacrjournals.org
Overview of Key Academic and Research Areas Investigated for this compound
Academic research on this compound is diverse and expanding. Key areas of investigation include:
Oncology: A significant body of research focuses on nelfinavir's potential as an anticancer agent. wikipedia.orgmdpi.com It has been studied in various cancer types, including breast cancer, small-cell lung cancer, and multiple myeloma. haematologica.orgplos.orgiiarjournals.org Clinical trials have been conducted to evaluate its efficacy and safety in cancer patients, both as a monotherapy and in combination with chemotherapy and radiotherapy. wikipedia.orgspandidos-publications.comencyclopedia.pub
Broad-Spectrum Antiviral Activity: Beyond HIV, researchers are exploring nelfinavir's activity against other viruses. Studies have indicated its potential to inhibit herpesviruses, such as herpes simplex virus 1 (HSV-1). nih.gov There is also research into its activity against other viruses like dengue virus and chikungunya virus. rsc.orgresearchgate.net
Parasitic Diseases: Emerging research has identified nelfinavir as a potential treatment for parasitic diseases like echinococcosis, caused by the tapeworm Echinococcus multilocularis. nih.gov Studies suggest it targets a key protein in the parasite. nih.gov
Mechanistic Insights and Drug Repurposing: A major focus of academic research is to further elucidate the molecular mechanisms underlying nelfinavir's diverse biological activities. plos.orgaacrjournals.org This includes identifying its off-target effects and understanding how it modulates various cellular signaling pathways. plos.org This knowledge is crucial for its potential repurposing for new therapeutic indications. mdpi.com
The following table provides a summary of key research findings for this compound:
Interactive Data Table: Research Findings on this compound| Research Area | Key Findings | References |
|---|---|---|
| HIV Treatment | Potent inhibitor of HIV-1 and HIV-2 proteases. | wikipedia.orgspandidos-publications.comdrugbank.com |
| Nonpeptidic structure contributes to oral bioavailability. | wikipedia.orgacs.org | |
| Oncology | Inhibits the PI3K/Akt/mTOR signaling pathway. | plos.orgoncotarget.comnih.gov |
| Induces endoplasmic reticulum stress and the unfolded protein response. | wikipedia.orgmdpi.comhaematologica.org | |
| Shows antitumor activity in various cancer models including breast, lung, and multiple myeloma. | haematologica.orgplos.orgiiarjournals.org | |
| Under investigation in clinical trials for cancer treatment. | wikipedia.orgspandidos-publications.comencyclopedia.pub | |
| Broad-Spectrum Antiviral | Demonstrates inhibitory activity against herpes simplex virus 1 (HSV-1). | nih.gov |
| Investigated for potential activity against dengue and chikungunya viruses. | rsc.orgresearchgate.net |
| Antiparasitic | Shows efficacy against Echinococcus multilocularis in preclinical models. | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWBORDPJHOJO-GZDSSZIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033736 | |
| Record name | Nelfinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159989-65-8 | |
| Record name | Nelfinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q. What is the mechanism of action of nelfinavir mesylate hydrate in inhibiting HIV protease, and how is this determined experimentally?
this compound selectively inhibits HIV-1 protease by binding to the enzyme's active site, preventing cleavage of the viral gag-pol polyprotein. This results in noninfectious viral particles. Experimental determination involves enzyme inhibition assays (e.g., fluorescence resonance energy transfer assays) and cell culture models monitoring viral replication via Western blotting for unprocessed gag proteins . Dose-response curves and IC50 values are critical for quantifying inhibitory potency.
Q. How should researchers design in vitro experiments to evaluate the cytotoxicity and efficacy of this compound?
Key steps include:
- Dose selection : Based on solubility (DMSO stock solutions diluted in culture media) and prior dose-response data (e.g., IC50 values from Tsc2MEFs) .
- Cell lines : Use validated models (e.g., HIV-infected T-cell lines or SARS-CoV-2-infected Vero cells) .
- Controls : Include untreated cells, vehicle controls (DMSO), and positive controls (e.g., ritonavir for HIV protease inhibition) .
Q. What analytical methods are recommended for quantifying this compound purity and stability in pharmaceutical formulations?
- HPLC : Utilize C18 columns with mobile phases like acetonitrile-phosphate buffer, validated for specificity, linearity, and precision .
- HPTLC : Stability-indicating methods using silica gel plates and UV detection at 254 nm .
- UV-Vis spectrophotometry : Differential methods for simultaneous quantification with other compounds (e.g., quercetin) .
Advanced Research Questions
Q. How can researchers assess the inhibitory activity of this compound against viral proteases using surface plasmon resonance (SPR) or localized SPR (LSPR)?
- Assay design : Immobilize HIV-1 protease substrate peptides on gold surfaces via cysteine residues. Cleavage by protease releases magnetic beads, detected via SPR/LSPR signal shifts .
- Validation : Compare inhibition with clinical inhibitors (e.g., saquinavir) and quantify IC50 values .
Q. What methodologies are used to investigate this compound’s potential as a repurposed drug for SARS-CoV-2?
- Virtual screening : Molecular docking to SARS-CoV-2 S2 subunit or 3CLpro protease .
- In vitro assays : Measure inhibition of viral replication in Vero E6 cells using plaque reduction neutralization tests .
- Synergy studies : Combine with remdesivir or cobicistat; quantify synergy via Chou-Talalay combination indices .
Q. How can contradictory data between in vitro efficacy and in vivo limitations (e.g., poor CNS penetration) be reconciled?
- PK/PD modeling : Use microdose studies (e.g., 14C-nelfinavir in humans) to assess bioavailability and tissue distribution .
- CYP modulation : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to enhance plasma concentrations .
Q. What strategies optimize the pharmacokinetic profile of this compound for enhanced CNS delivery?
- Nanoparticle formulations : Liposomal encapsulation to bypass P-glycoprotein efflux in the blood-brain barrier .
- Pro-drug derivatives : Modify chemical structure to improve solubility and reduce CYP-mediated metabolism .
Q. How should researchers design studies to evaluate synergistic effects of this compound with other agents (e.g., salinomycin or remdesivir)?
- Dose-response matrices : Test multiple concentration ratios to calculate combination indices .
- Mechanistic complementarity : Pair agents targeting different pathways (e.g., viral entry vs. replication) .
Q. What methodologies identify and mitigate off-target effects of this compound in long-term studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
